molecular formula C20H21ClN2S B2901344 N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine CAS No. 866010-06-2

N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine

Cat. No. B2901344
CAS RN: 866010-06-2
M. Wt: 356.91
InChI Key: RVWQAGXUKUBOIP-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine, also known as TTP488, is a novel small molecule drug that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine acts as a selective antagonist of the receptor for advanced glycation end products (RAGE), a transmembrane receptor that is involved in the pathogenesis of various inflammatory and neurodegenerative diseases. By blocking the binding of RAGE to its ligands, this compound can reduce neuroinflammation and promote neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, in the brain and peripheral tissues. It also promotes the expression of anti-inflammatory cytokines, such as IL-10. In addition, this compound can enhance the clearance of amyloid-beta, a key pathological hallmark of Alzheimer's disease, from the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine is its selectivity for RAGE, which reduces the potential for off-target effects. It is also well-tolerated and has a good safety profile. However, one of the limitations of this compound is its relatively low potency, which may require higher doses for therapeutic efficacy.

Future Directions

There are several future directions for the research and development of N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine. One direction is to further optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the potential therapeutic applications of this compound in other diseases, such as multiple sclerosis and traumatic brain injury. Moreover, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Finally, the development of more potent RAGE antagonists may provide new opportunities for the treatment of inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has been studied for its potential therapeutic applications in various diseases. Its selective antagonism of RAGE provides a novel approach for the treatment of inflammatory and neurodegenerative diseases. Further research is warranted to optimize its synthesis, investigate its therapeutic potential in other diseases, and explore its combination with other drugs or therapies.

Synthesis Methods

The synthesis of N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine involves the reaction of 4-chlorobenzaldehyde with tert-butyl-4-phenylthiazole-2-carboxylate to form a Schiff base, which is reduced with sodium borohydride to yield the final product. The synthesis is relatively simple and can be carried out in a few steps with moderate yields.

Scientific Research Applications

N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In preclinical studies, this compound has been shown to reduce neuroinflammation, improve cognitive function, and promote neuroprotection. In clinical trials, this compound has been well-tolerated and showed promising results in improving cognitive function in patients with Alzheimer's disease.

properties

IUPAC Name

3-tert-butyl-N-[(4-chlorophenyl)methyl]-4-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2S/c1-20(2,3)23-18(16-7-5-4-6-8-16)14-24-19(23)22-13-15-9-11-17(21)12-10-15/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWQAGXUKUBOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CSC1=NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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